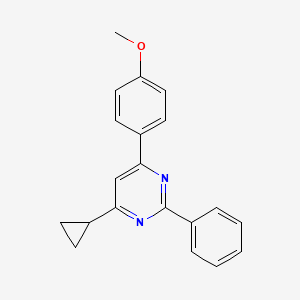
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine, also known as PMEPB, is a pyrimidine derivative with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. PMEPB is an important tool in the study of biochemical and physiological processes and has been used to develop new drugs and treatments.
Mechanism of Action
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has several mechanisms of action. It is known to interact with proteins in the cell, such as enzymes, and can act as an inhibitor or activator of these proteins. It can also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors. This compound can also interact with DNA and RNA, and can act as an inhibitor or activator of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can act as an inhibitor or activator of certain enzymes, which can affect the metabolism of drugs and other compounds. It can also act as an agonist or antagonist of certain receptors, which can affect the signaling pathways in the cell. In addition, this compound can interact with DNA and RNA, and can affect gene expression.
Advantages and Limitations for Lab Experiments
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can easily be synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and can cause adverse effects if not handled properly.
Future Directions
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and treatments, as well as in the development of new analytical techniques. It is also likely to be used in the study of the biochemical and physiological effects of environmental pollutants. In addition, this compound may be used in the study of the mechanisms of action of drugs and other compounds.
Synthesis Methods
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine can be synthesized in a variety of ways. The most common method is the reaction of 2-phenyl-4-methoxyphenyl-5-ethyl-6-butylpyrimidine with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a pyrimidine derivative with an ethyl group attached to the nitrogen atom. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, this compound is used in the synthesis of new drugs and treatments, as well as in the development of new analytical techniques.
properties
IUPAC Name |
4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLELJRDLSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)








